GLP-1 Receptor Binding Affinity: Semaglutide vs. Liraglutide
Semaglutide demonstrates a GLP-1 receptor (GLP-1R) binding affinity of 0.38 ± 0.06 nM, which is approximately three-fold lower (weaker) than that of liraglutide, whose affinity is approximately 0.13 nM based on the reported three-fold difference [1]. This reduced receptor affinity is offset by a substantial increase in albumin binding affinity, which is the primary determinant of semaglutide's prolonged in vivo duration of action.
| Evidence Dimension | GLP-1 receptor binding affinity (Ki/IC50 equivalent) |
|---|---|
| Target Compound Data | 0.38 ± 0.06 nM |
| Comparator Or Baseline | Liraglutide: ~0.13 nM (calculated from reported three-fold difference) |
| Quantified Difference | Approximately 3-fold decreased affinity for semaglutide |
| Conditions | In vitro competitive binding assay using human GLP-1 receptor |
Why This Matters
This data demonstrates that semaglutide's prolonged action is driven primarily by enhanced albumin binding rather than increased receptor affinity, which is critical for interpreting in vivo pharmacology studies and for selecting appropriate comparator compounds in receptor binding experiments.
- [1] Lau J, Bloch P, Schäffer L, Pettersson I, Spetzler J, Kofoed J, et al. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. J Med Chem. 2015;58(18):7370-80. View Source
